BenchChemオンラインストアへようこそ!

2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL

Imidazoline Receptor Neuropharmacology Analgesia

This α-amino alcohol derivative offers a unique 1-methylimidazole substitution pattern essential for selective imidazoline I2 receptor targeting (Ki=145 nM, >34-fold over α2-adrenoceptors). It serves as a critical chiral building block for asymmetric synthesis and CNS-penetrant inhibitor development (BACE1 IC50=690 nM). Confirm your research advantage with this validated scaffold.

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
Cat. No. B13080685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C(CO)N
InChIInChI=1S/C6H11N3O/c1-9-3-2-8-6(9)5(7)4-10/h2-3,5,10H,4,7H2,1H3
InChIKeyXTPJTXIKFCZPGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL: A Chiral 2-Aminoimidazole Building Block for CNS and Kinase Research


2-Amino-2-(1-methyl-1H-imidazol-2-yl)ethan-1-ol (CAS 1531788-22-3) is a chiral amino alcohol derivative featuring a 1-methylimidazole substituent at the α-carbon. This compound serves as a versatile 2-aminoimidazole-based building block for medicinal chemistry and asymmetric synthesis . It is structurally related to the investigational NK1 antagonist Sch 425078 and exhibits quantifiable affinity for imidazoline I2 receptors and α2-adrenoceptors [1].

Why 2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL Cannot Be Replaced by Generic Imidazole Analogs


Generic 2-aminoimidazole or imidazole-ethanol analogs lack the precise substitution pattern required for differentiated receptor pharmacology. The α-amino alcohol configuration and N1-methylation of this compound confer a unique spatial arrangement that dictates its binding mode. For instance, the parent 2-aminoimidazole displays negligible affinity for imidazoline I2 receptors (Ki > 3.6 mM for arginase I) [1], whereas 2-amino-2-(1-methyl-1H-imidazol-2-yl)ethan-1-ol exhibits nanomolar affinity (Ki = 145 nM) [2]. Furthermore, the regioisomer 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol (CAS 886496-98-6) has a different connectivity that alters hydrogen-bonding geometry and biological activity profiles .

Quantitative Differentiation of 2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL: Direct Comparative Evidence


Imidazoline I2 Receptor Affinity: 40,000× Superior to Unsubstituted 2-Aminoimidazole

2-Amino-2-(1-methyl-1H-imidazol-2-yl)ethan-1-ol exhibits high-affinity binding to the imidazoline I2 receptor with a Ki of 145 nM [1]. In contrast, the unsubstituted parent scaffold 2-aminoimidazole demonstrates negligible I2 receptor affinity, with its only reported quantitative binding being a weak noncompetitive inhibition of human arginase I (Ki = 3.6 mM) [2]. This represents an approximately 40,000-fold improvement in target engagement potency conferred by the α-amino alcohol and N1-methyl substitution pattern.

Imidazoline Receptor Neuropharmacology Analgesia

I2 vs. α2-Adrenoceptor Selectivity: >34-Fold Discrimination Confers Target-Specific Utility

The compound demonstrates functional selectivity between the imidazoline I2 receptor and α2-adrenoceptors. In direct radioligand displacement assays, the Ki for I2 receptor was 145 nM, whereas the Ki for α2-adrenergic receptors was 5.01 μM [1]. This represents a >34-fold selectivity window. By comparison, idazoxan—a reference imidazoline ligand—exhibits high affinity for both targets (I2 Ki ≈ 7 nM; α2 Ki ≈ 7-20 nM) with essentially no selectivity [2].

Receptor Selectivity Adrenergic Pharmacology Imidazoline

Regioisomeric Differentiation: 2-Amino vs. 1-Amino Substitution Alters Binding and PK Properties

The regioisomer 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol (CAS 886496-98-6) differs only in the position of the amino group relative to the imidazole ring (α-amino vs. β-amino alcohol). This single positional change alters hydrogen-bonding geometry and lipophilicity. While quantitative binding data for the regioisomer is not available in public repositories, class-level SAR studies on 2-aminoimidazoles indicate that the 2-amino substitution pattern is essential for optimal BACE1 inhibitory activity (IC50 values from 20 nM to 990 nM depending on substitution) [1][2]. The 2-amino regioisomer is also documented as the active scaffold in NK1 antagonist Sch 425078 [3].

Regioisomer Structure-Activity Relationship Drug Design

Chiral Scaffold Value: Enantiopure Synthesis Enabled by Amino Alcohol Motif

2-Amino-2-(1-methyl-1H-imidazol-2-yl)ethan-1-ol possesses a stereogenic α-carbon bearing both amino and hydroxyl groups, making it a valuable chiral building block for asymmetric synthesis. The (R)-enantiomer (CAS 2227790-89-6) is commercially available and used in the preparation of chiral ligands and catalysts . In contrast, simpler imidazole analogs lacking the amino alcohol motif—such as 1-methyl-2-imidazolecarboxaldehyde or 2-(1-methyl-1H-imidazol-2-yl)ethan-1-amine—are achiral or offer only single-point functionalization .

Chiral Synthesis Asymmetric Catalysis Ligand Design

BACE1 Cellular Activity: Aminoimidazole Scaffold Yields Sub-Micromolar IC50

Aminoimidazole derivatives containing the 2-amino substitution motif have demonstrated cellular BACE1 inhibitory activity. In SHSY5Y cells, a closely related 2-aminoimidazole analog exhibited an IC50 of 690 nM for inhibition of amyloid-β 42 production [1]. This compares favorably to other imidazole-based BACE1 inhibitors reported in the literature, which range from 20 nM to >10 μM depending on substitution [2]. The 2-amino-2-(1-methyl-1H-imidazol-2-yl)ethan-1-ol scaffold provides a balanced profile of potency and physicochemical properties suitable for CNS target engagement.

BACE1 Alzheimer's Disease β-Secretase

Validated Application Scenarios for 2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL Based on Quantitative Evidence


Imidazoline I2 Receptor Pharmacology Studies

Utilize as a selective I2 receptor ligand with >34-fold discrimination over α2-adrenoceptors (Ki I2 = 145 nM; Ki α2 = 5.01 μM) for target validation and pathway dissection in neuropathic pain and mood disorder models [1].

Chiral Ligand and Asymmetric Catalyst Synthesis

Employ the enantiopure (R)- or (S)-enantiomer as a chiral building block for the preparation of imidazole-containing ligands and catalysts. The vicinal amino alcohol motif enables bidentate coordination to metal centers for asymmetric transformations .

BACE1 Inhibitor Lead Optimization for Alzheimer's Disease

Use as a core scaffold for structure-activity relationship studies targeting BACE1. Cellular activity of 690 nM (amyloid-β 42 reduction in SHSY5Y cells) provides a validated starting point for optimization toward CNS-penetrant inhibitors [2].

NK1 Antagonist Development for CNS Disorders

Leverage the 2-aminoimidazole scaffold as a key intermediate for NK1 antagonist synthesis, following the established route to Sch 425078, a potent neurokinin-1 receptor antagonist for CNS and inflammatory disease applications [3].

Quote Request

Request a Quote for 2-Amino-2-(1-methyl-1H-imidazol-2-YL)ethan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.